Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

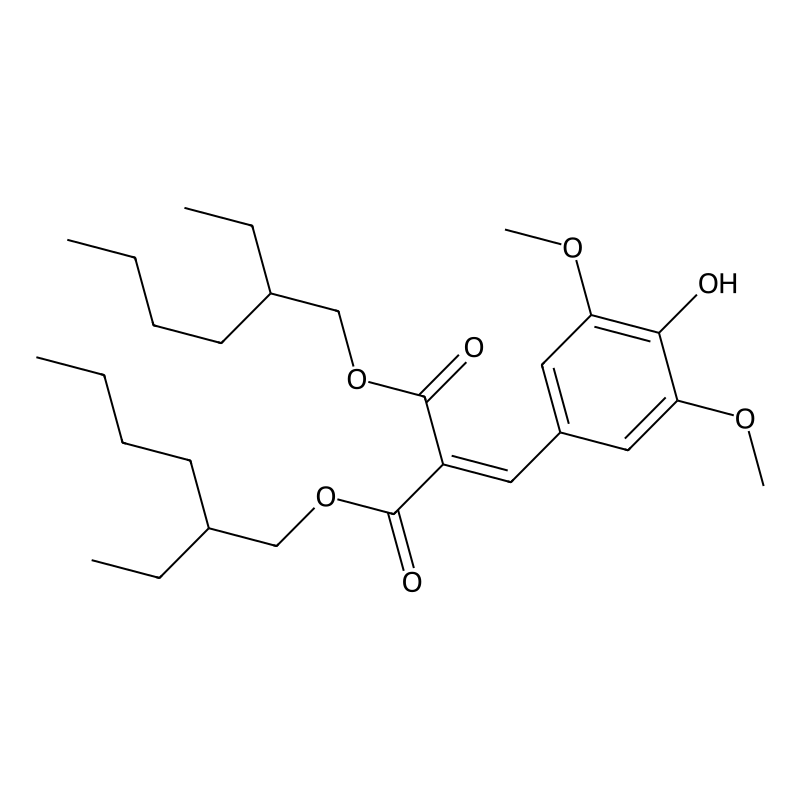

Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate is a synthetic compound with the molecular formula and a molecular weight of 339.3 g/mol. This compound features a benzofuran structure, which is significant in various biological activities and medicinal chemistry. The compound is characterized by the presence of an ethyl ester group and an amino group, contributing to its potential reactivity and biological interactions. The compound's unique structure may influence its solubility and pharmacokinetic properties, making it a subject of interest in drug development and medicinal chemistry.

- Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

- Alkylation: The amino group can participate in alkylation reactions, allowing for the introduction of additional functional groups.

- Acylation: The amino group can also undergo acylation, potentially forming derivatives that may exhibit enhanced biological activity.

These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or alter its pharmacological profile.

Compounds related to Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate have been studied for their analgesic properties. Research indicates that similar benzofuran derivatives exhibit considerable analgesic activity, suggesting that this compound may possess similar effects. Its structure allows for interaction with biological targets, potentially influencing pain pathways or other physiological processes.

The synthesis of Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate typically involves several steps:

- Formation of Benzofuran Derivative: Starting from 2-hydroxybenzonitrile or similar precursors, benzofuran derivatives are synthesized through cyclization reactions.

- Acylation: The benzofuran derivative is then acylated using benzoyl chloride or similar reagents to introduce the benzoyl group.

- Esterification: Finally, the compound is treated with ethyl chloroformate or ethyl bromoacetate to form the ethyl ester, yielding Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate as the final product .

Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate may find applications in:

- Pharmaceuticals: As a potential analgesic or anti-inflammatory agent.

- Chemical Research: As a building block for synthesizing more complex molecules in medicinal chemistry.

- Biological Studies: In studies investigating the mechanisms of pain relief or other therapeutic effects.

Interaction studies involving Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate focus on its binding affinity to biological targets, such as receptors involved in pain modulation. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, compounds with similar structures have been shown to interact with opioid receptors or other pain-related pathways, indicating that this compound might exhibit comparable interactions.

Several compounds share structural similarities with Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate, including:

- Ethyl 2-benzoylbenzoate

- Structure: Contains a benzoyl group but lacks the amino functionality.

- Activity: Exhibits moderate analgesic properties but may not interact with specific biological targets as effectively.

- Ethyl 3-amino-2-benzoylphenyl ether

- Structure: Similar core structure but differs in substituents.

- Activity: Potentially similar biological activity due to the presence of an amino group.

- Ethyl 4-(3-amino-1-benzofuran-2-YL)benzoate

- Structure: Features a different positioning of functional groups.

- Activity: May show varying degrees of analgesic activity compared to Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate.

Uniqueness

Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate stands out due to its specific combination of a benzofuran core, an amino group, and an ethoxyacetate moiety, which may confer unique pharmacological properties not present in other compounds listed above.

Transition Metal-Catalyzed Benzofuran Core Construction Strategies

Copper-Mediated Cyclization Approaches for 1-Benzofuran Scaffolds

Copper catalysis provides a robust platform for constructing the 1-benzofuran scaffold via intramolecular cyclization. Ai et al. demonstrated that copper(II) acetate catalyzes O–H/C–H coupling between benzothiophene derivatives and phenolic substrates, yielding benzofurans with >80% efficiency under mild conditions. This method employs cesium carbonate as a base and pyridine as a solvent, initiating proton abstraction followed by radical transfer and cyclization. For ethyl ((3-amino-2-benzoyl-1-benzofuran-7-yl)oxy)acetate, a modified protocol could involve cyclizing 2-benzoyl-3-aminophenol precursors with ethyl oxyacetate-bearing electrophiles.

Key advancements include the use of copper iodide in tandem with palladium catalysts for one-pot benzofuran assembly. For instance, Ma et al. developed a three-component reaction using terminal alkynes, salicylaldehydes, and indoles under copper catalysis to form indole-benzofuran bis-heterocycles via A3 coupling, 1,4-conjugate addition, and 5-exo-dig cyclization. Adapting this strategy, 3-amino-2-benzoyl substitution could be introduced through judicious selection of alkyne and aldehyde components, while ethyl oxyacetate is incorporated via esterification of the phenolic intermediate.

Rhodium-Catalyzed C–H Activation Pathways for Amino-Benzofuran Derivatives

Rhodium complexes enable direct C–H functionalization, streamlining the introduction of amino and benzoyl groups. A 2021 study utilized a cyclopentadienyl rhodium catalyst (CpRh) to mediate annulation between substituted benzamides and vinylene carbonate, achieving benzofurans with 30–80% yields. The mechanism involves four stages: C–H activation at the meta-position of salicylic acid derivatives, migratory insertion of vinyl carbonate, nucleophilic substitution, and β-oxygen elimination.

For 3-amino substitution, N-benzoxyacetamide substrates could undergo analogous rhodium-catalyzed C–H activation. Lin et al. demonstrated that scandium triflate promotes [4 + 1] cycloaddition between isocyanides and ortho-quinone methides to form aminobenzofurans. Integrating this with CpRh-mediated annulation would allow sequential installation of the benzoyl and amino groups. The oxyacetate moiety at C7 may be introduced via late-stage alkylation of the phenolic oxygen using ethyl bromoacetate under rhodium’s mild reaction conditions.

Palladium-Assisted Cross-Coupling in Oxyacetate Functionalization

Palladium catalysis excels in installing the oxyacetate group at the benzofuran C7 position. A palladium-copper bimetallic system catalyzes coupling between iodophenols and alkenes, furnishing benzofurans with 84–91% yields. Applying this to ethyl oxyacetate, a Suzuki-Miyaura coupling could link a boronic ester-functionalized oxyacetate to a 7-iodobenzofuran intermediate.

Recent work highlights palladium’s role in O-arylation. A one-pot process using FeCl₃ (with trace copper impurities) iodinates ketones and cyclizes 1-(2-bromoaryl)ketones to benzo[ b]furans. Translating this to ethyl ((3-amino-2-benzoyl-1-benzofuran-7-yl)oxy)acetate, palladium would mediate the coupling between a 7-hydroxybenzofuran and ethyl bromoacetate. Optimal conditions involve PdCl₂(PPh₃)₂, copper iodide cocatalyst, and triethylamine, achieving >85% conversion by stabilizing oxidative addition intermediates.

Integration of Multi-Catalytic Steps for Streamlined Synthesis

Combining these methodologies enables a convergent route:

- Copper-mediated cyclization forms the 1-benzofuran core from 2-benzoyl-3-aminophenol precursors.

- Rhodium-catalyzed C–H activation introduces substituents at C2 and C3 positions.

- Palladium-catalyzed cross-coupling installs the ethyl oxyacetate group at C7.

Each step benefits from orthogonal catalytic systems, minimizing protecting group strategies. For example, the copper catalyst’s tolerance to amino and ketone functionalities allows sequential rhodium and palladium steps without intermediate purification.